molecular formula C6H4N4O B3281727 Pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 7403-26-1

Pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No. B3281727
CAS RN: 7403-26-1
M. Wt: 148.12 g/mol
InChI Key: UKAFWJUARMVPPH-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound. Its chemical structure consists of two fused pyrimidine rings, resulting in a unique six-membered ring system. The compound’s systematic name reflects its arrangement of nitrogen atoms and the presence of an oxygen atom in the ring. It has attracted significant interest due to its potential biological activities and synthetic applications .


Synthesis Analysis

The synthesis of this compound involves various methods. Researchers have explored diverse routes, including cyclization reactions, condensations, and annulations. These synthetic approaches allow access to a library of derivatives with varying substituents. Notably, unexpected synthetic routes have been proposed, demonstrating the versatility of this compound class .


Molecular Structure Analysis

The molecular structure of this compound comprises two fused pyrimidine rings. The nitrogen atoms in the rings play a crucial role in its reactivity and biological interactions. Researchers have investigated the impact of different substituents on the stability and electronic properties of this bicyclic system. Understanding its 3D conformation and electronic distribution aids in predicting its behavior in chemical reactions and biological environments .


Chemical Reactions Analysis

This compound participates in various chemical reactions. These include nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The reactivity of substituents attached to the ring carbons and nitrogen atoms influences its behavior. Researchers have explored the regioselectivity and stereochemistry of these reactions, providing insights into the compound’s synthetic utility .


Physical And Chemical Properties Analysis

  • Chemical Properties : Researchers have investigated its acidity/basicity, redox behavior, and photochemical reactivity. These properties impact its behavior in chemical transformations and biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimido[4,5-d]pyrimidin-4(3H)-one and its derivatives are synthesized through various chemical processes, often involving novel and efficient methods. For instance, a study by Dabiri et al. (2007) describes a one-pot synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives using microwave-assisted conditions, demonstrating a novel approach to creating these compounds (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007). Similarly, Xiang et al. (2011) developed a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, highlighting the versatility in synthesizing these compounds (Xiang, Geng, Yi, Dang, & Bai, 2011).

Biological and Medicinal Applications

The biological significance of Pyrimido[4,5-d]pyrimidine derivatives is a key area of research. Monier et al. (2019) provide an overview of the chemistry and biological applications of these compounds, noting their widespread use in the medical and pharmaceutical fields (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2019). Additionally, the study by Cahyana et al. (2020) on the synthesis of Pyrimido[4,5-d]pyrimidine derivatives as antioxidant agents highlights the potential therapeutic applications of these compounds (Cahyana, Liandi, & Zaky, 2020).

Advanced Synthetic Methods

Advancements in the synthesis of Pyrimido[4,5-d]pyrimidine derivatives are also a significant area of research. For example, Majumder, Borah, and Bhuyan (2014) reported an efficient and regioselective synthesis of these derivatives using a multi-component reaction in water, emphasizing the development of more environmentally friendly and practical synthetic methods (Majumder, Borah, & Bhuyan, 2014).

Other Applications

The diverse range of applications of this compound derivatives is further exemplified by studies focusing on their use in constructing various biologically significant compounds. For instance, Graveleau and Masquelin (2003) discussed a novel solid-phase synthesis of these derivatives, indicating the potential for large-scale production and application in various fields (Graveleau & Masquelin, 2003).

Mechanism of Action

The biological significance of Pyrimido[4,5-d]pyrimidin-4(3H)-one lies in its potential as a pharmacophore. It has been studied for its interactions with biological targets, including enzymes, receptors, and nucleic acids. Researchers have proposed mechanisms of action based on binding studies, molecular docking, and cellular assays. Understanding its mode of action is crucial for drug design and optimization .

properties

IUPAC Name

6H-pyrimido[4,5-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3H,(H,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFWJUARMVPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NC2=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323121
Record name Pyrimido[4,5-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7403-26-1
Record name NSC403088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimido[4,5-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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